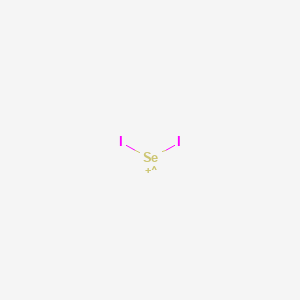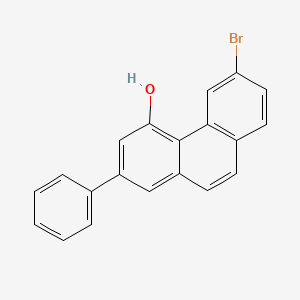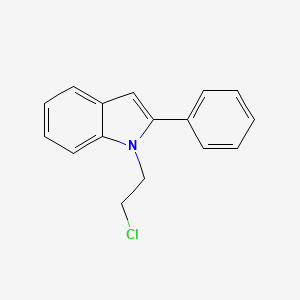
Diiodoselanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diiodoselanium is a chemical compound that contains selenium and iodine atoms. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure and reactivity make it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diiodoselanium typically involves the reaction of selenium compounds with iodine. One common method is the iodination of selenium-containing precursors under controlled conditions. For example, the reaction of selenium dioxide with iodine in the presence of a suitable solvent can yield this compound. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to high yields and consistent product quality. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diiodoselanium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state selenium compounds.
Substitution: The iodine atoms in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield selenium oxides, while substitution reactions can produce various halogenated selenium compounds .
Wissenschaftliche Forschungsanwendungen
Diiodoselanium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other selenium-containing compounds.
Biology: this compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, such as drug delivery and radiotherapy.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of diiodoselanium involves its interaction with molecular targets and pathways in biological systems. For example, it can act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. Additionally, this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the mitochondrial-mediated pathway and the p53 phosphorylation pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to diiodoselanium include other halogenated selenium compounds, such as:
- Dichloroselanium
- Dibromoselanium
- Diiodotellurium
Uniqueness
This compound is unique due to its specific combination of selenium and iodine atoms, which imparts distinct chemical and biological properties. Compared to other halogenated selenium compounds, this compound may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
923029-59-8 |
|---|---|
Molekularformel |
I2Se+ |
Molekulargewicht |
332.78 g/mol |
InChI |
InChI=1S/I2Se/c1-3-2/q+1 |
InChI-Schlüssel |
QRZOZGLEPLXVQJ-UHFFFAOYSA-N |
Kanonische SMILES |
[Se+](I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Trifluoromethoxy)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14191689.png)

![2-[(2,6-Dichlorophenyl)sulfanyl]aniline](/img/structure/B14191698.png)
![1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid](/img/structure/B14191705.png)




![4-[Bis(4-fluorophenyl)amino]benzaldehyde](/img/structure/B14191737.png)
![N-Hydroxy-N'-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14191742.png)

![2-[(4-Chlorophenyl)carbamoyl]pentanoic acid](/img/structure/B14191758.png)
![Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate](/img/structure/B14191760.png)

